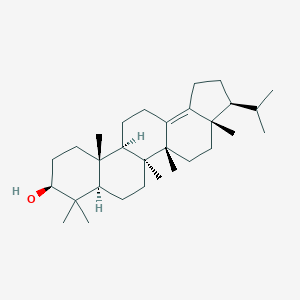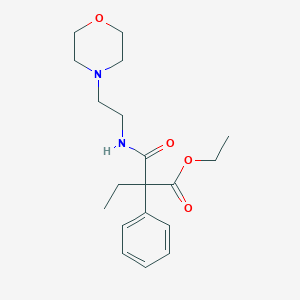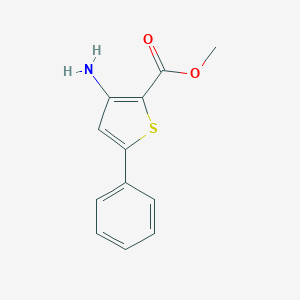
Methyl 3-amino-5-phenylthiophene-2-carboxylate
概要
説明
Synthesis Analysis
The synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate derivatives typically involves reactions that introduce or modify functional groups within the thiophene ring, enabling the development of new chemical entities with potential applications. For example, the Chan-Lam cross-coupling has been employed for the N-arylation of methyl 2-aminothiophene-3-carboxylate, showcasing the versatility of this compound in facilitating bond formations under mild conditions (Rizwan et al., 2015).
Molecular Structure Analysis
The molecular structure of methyl 3-aminothiophene-2-carboxylate has been elucidated through single crystal X-ray diffraction analysis, revealing its crystallization in the monoclinic crystal system. This analysis highlights the molecule's ability to participate in various inter- and intra-molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding its chemical behavior and reactivity (Tao et al., 2020).
Chemical Reactions and Properties
Methyl 3-amino-5-phenylthiophene-2-carboxylate undergoes a variety of chemical reactions, enabling the synthesis of polyfunctional thiophene derivatives. These reactions include interactions with active halo methylene compounds under mild conditions, leading to the formation of 5-acyl-2-amino-3-cyanothiophenes. Such reactions underscore the compound's reactivity towards electrophilic centers and its utility in constructing complex thiophene-based structures (Lugovik et al., 2017).
Physical Properties Analysis
The physical properties of methyl 3-amino-5-phenylthiophene-2-carboxylate derivatives, such as their crystal packing and interaction energies, have been studied using techniques like Hirshfeld surface analysis and energy-framework analyses. These studies reveal the dominance of dispersion energy in crystal packing and provide insights into the molecular interactions that influence the compound's physical state and stability (Tao et al., 2020).
Chemical Properties Analysis
The chemical properties of methyl 3-amino-5-phenylthiophene-2-carboxylate, including its electrostatic potential and frontier molecular orbitals, have been analyzed computationally. These analyses help in understanding the electronic characteristics of the compound, which are crucial for predicting its reactivity and interactions with other molecules (Tao et al., 2020).
科学的研究の応用
Anti-Tuberculosis Drug Development : The compound's scaffold has shown potential as a template for developing anti-tuberculosis drugs against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains (Lu et al., 2011).
Psychosis, Memory Impairment, and Drug Abuse Treatment : A facile method for synthesizing new derivatives using 3-aminothiophene-2-carboxamide offers potential therapeutic applications in these areas (Song, 2007).
Antibacterial Applications : Newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show promising antibacterial activity (Prasad et al., 2017).
Organic Synthesis : The crystal structure of this compound reveals its role in various inter- and intra-interactions, aiding in organic synthesis, medicine, dyes, and pesticides production (Tao et al., 2020).
Dye Industry : Novel heterocyclic disperse dyes with thiophene moiety have been developed for dyeing polyester fibers, showing good levelness and a range of colors (Iyun et al., 2015).
Cancer Research : Organotin(IV) complexes featuring amino acetate functionalized Schiff bases have shown cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard3. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation3. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area3. In case of skin contact, it is advised to wash with plenty of soap and water3. If in eyes, rinse cautiously with water for several minutes3.
将来の方向性
特性
IUPAC Name |
methyl 3-amino-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESSCNMSOLRYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351450 | |
| Record name | methyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-phenylthiophene-2-carboxylate | |
CAS RN |
100063-22-7 | |
| Record name | methyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
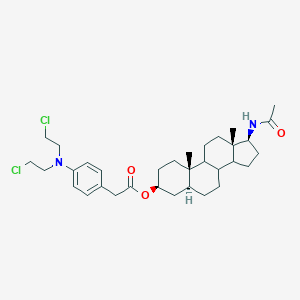
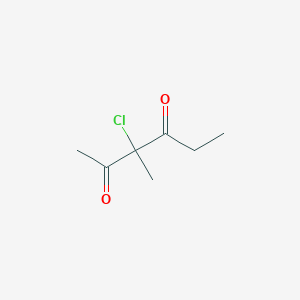
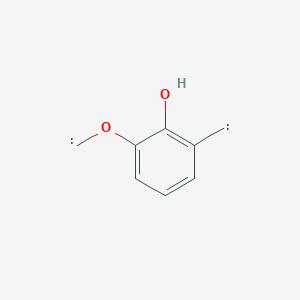
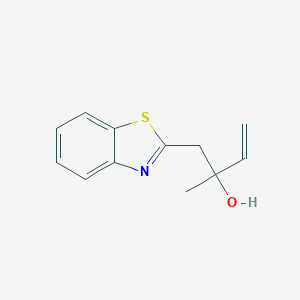
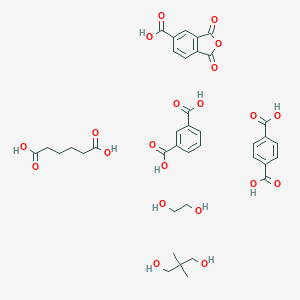
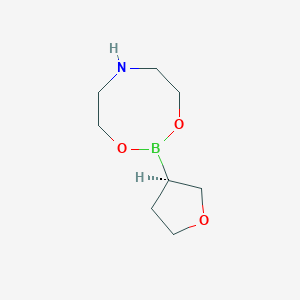
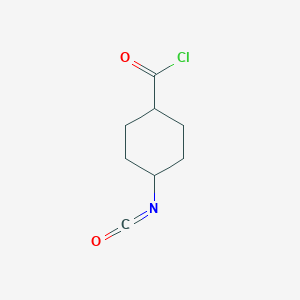
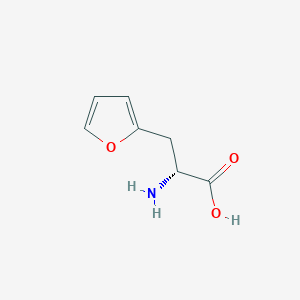
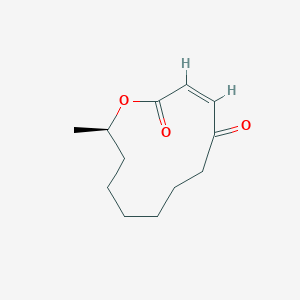
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
